Product packaging for Heptadec-2-ynoic acid(Cat. No.:CAS No. 2834-02-8)

Heptadec-2-ynoic acid

Cat. No.: B12679383
CAS No.: 2834-02-8
M. Wt: 266.4 g/mol
InChI Key: VHVMWCWIYITOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alkynoic Acid Research

Alkynoic acids are a class of fatty acids characterized by the presence of a carbon-carbon triple bond within their aliphatic chain. ontosight.ai This triple bond introduces rigidity and a specific linear geometry to that section of the molecule, which distinguishes them from the more flexible saturated fatty acids and the kinked structure of cis-unsaturated fatty acids. Heptadec-2-ynoic acid is a member of the 2-alkynoic acid series, where the triple bond is positioned between the second and third carbon atoms (the α and β carbons) relative to the carboxylic acid group. nih.gov

The position of the triple bond and the length of the carbon chain are critical determinants of the biological activity of alkynoic acids. Research has shown that the specific placement of the alkyne group at the C-2 position is crucial for certain inhibitory activities. nih.gov Furthermore, the biological effects of 2-alkynoic acids often exhibit a clear dependency on the chain length. nih.gov These synthetic fatty acids serve as valuable chemical probes to explore the mechanisms of enzymes involved in lipid metabolism. nih.gov

Significance in Lipid Biochemistry and Metabolism Research

This compound and related 2-alkynoic acids are significant tools in the study of lipid biochemistry. They are recognized as inhibitors of lipid biosynthesis. nih.gov Specifically, these compounds have been shown to interfere with the action of fatty acid synthase (FAS), a key enzyme complex in the synthesis of fatty acids. nih.gov

Researchers utilize these molecules to probe the mechanisms of fatty acid metabolism. For instance, studies have shown that 2-alkynoic acids can inhibit the elongation of long-chain fatty acids in microsomal systems. nih.govresearchgate.net The introduction of the alkyne group creates a molecule that can act as a substrate analog or an irreversible inhibitor, allowing scientists to study enzyme function and metabolic pathways in detail. For example, 2-hexadecynoic acid (2-HDA), a compound structurally similar to this compound, has been used to investigate the inhibition of fatty acid elongation and its effects on the growth of various cell types. nih.govnih.gov The metabolism of these synthetic acids can lead to the formation of intermediates that block key metabolic pathways, such as mycolic acid biosynthesis in mycobacteria, making them important subjects of study. researchgate.net

Historical Perspectives on Alkyne-Containing Natural Products Research

The study of alkyne-containing compounds, often broadly referred to as polyacetylenes, has a long history. The first natural product containing an alkyne was isolated as early as 1826, though its acetylenic nature was not characterized until much later. nih.gov The formal identification of an alkyne in a natural product occurred in 1892 with the characterization of tariric acid. nih.gov

For many decades, the discovery of these compounds was sporadic. However, interest grew significantly from the mid-20th century onwards, and now over 2000 polyacetylenes are known, isolated from a wide variety of sources including plants, fungi, marine sponges, and bacteria. nih.govresearchgate.net Historically, natural products have been a foundational source for new medicines, and acetylenic metabolites have shown a range of potent biological activities. researchgate.netnih.gov The development of isotopic tracer experiments between 1960 and 1990 was crucial in demonstrating that most of these compounds originate from fatty acid and polyketide precursors. nih.gov This historical context underscores the ongoing scientific interest in acetylenic compounds, both natural and synthetic, like this compound, for their potential applications and as tools to understand fundamental biological processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O2 B12679383 Heptadec-2-ynoic acid CAS No. 2834-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2834-02-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

heptadec-2-ynoic acid

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

VHVMWCWIYITOLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Heptadec 2 Ynoic Acid and Its Derivatives

De Novo Chemical Synthesis Strategies

De novo synthesis refers to the creation of complex molecules from simple, readily available precursors. wikipedia.orgpharmaguideline.com These methods are fundamental in organic chemistry for constructing molecules like Heptadec-2-ynoic acid from the ground up.

Alkyne Formation via Double Dehydrohalogenation of Dihalides

A classic and robust method for synthesizing alkynes is the double dehydrohalogenation of dihalides. fiveable.me This elimination reaction involves removing two equivalents of a hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide. chemistrytalk.orgchemistrysteps.comyoutube.com The process is typically carried out using a strong base and proceeds through two successive E2 elimination reactions. chemistrysteps.comjove.com

To synthesize this compound, a precursor such as 2,3-dibromoheptadecanoic acid or 2,2-dibromoheptadecanoic acid would be treated with at least two equivalents of a strong base. jove.com Commonly used bases include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemistrytalk.orgchemistrysteps.com The reaction first forms a vinyl halide intermediate, which then undergoes a second elimination to yield the alkyne. chemistrysteps.com

Table 1: Reagents for Double Dehydrohalogenation

ComponentFunctionExample(s)
Dihalide SubstrateThe starting material that will be converted to an alkyne.Vicinal dihalide (e.g., 2,3-dibromoheptadecanoic acid) or Geminal dihalide (e.g., 2,2-dichloroheptadecanoic acid)
Strong BaseTo facilitate the removal of two hydrogen halide molecules.Sodium amide (NaNH₂), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) chemistrytalk.org
SolventTo provide a medium for the reaction.Liquid ammonia (NH₃), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) chemistrytalk.org

Alkylation Reactions of Terminal Alkynes for Carbon Chain Elongation

A versatile method for building the carbon chain of alkynoic acids is the alkylation of terminal alkynes. This strategy leverages the acidity of the proton on a terminal alkyne (a carbon-carbon triple bond at the end of a chain). A strong base can deprotonate the alkyne to form an acetylide anion, a potent nucleophile. This anion can then react with a primary alkyl halide to form a new carbon-carbon bond, extending the chain.

For the synthesis of this compound, one could start with a small terminal alkyne, such as propyne, deprotonate it to form the propynyl (B12738560) anion, and then react it with a long-chain alkyl halide like 1-bromotetradecane. The subsequent step would involve the conversion of the terminal methyl group to a carboxylic acid.

Palladium-Mediated Coupling Reactions in Alkynoic Acid Synthesis

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions due to their efficiency and functional group tolerance. The Sonogashira coupling is particularly relevant for alkyne synthesis, as it couples a terminal alkyne with an aryl or vinyl halide. youtube.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com

While direct application to long-chain aliphatic alkynoic acids is less common than for aromatic systems, the principles can be adapted. For instance, a shorter alkynoic acid derivative could be coupled with a long-chain halide. These methods are advantageous for their mild reaction conditions and high yields. organic-chemistry.org

Strategies for Converting Alkenes to Alkynes

Another synthetic route involves converting a more common functional group, an alkene, into an alkyne. chemistrysteps.com This is typically a two-step process. First, the alkene is halogenated (e.g., with bromine, Br₂) to create a vicinal dihalide. Second, this dihalide undergoes double dehydrohalogenation, as described in section 2.1.1, to form the alkyne. chemistrysteps.comjove.com

For example, heptadec-2-enoic acid could be treated with bromine to form 2,3-dibromoheptadecanoic acid. This intermediate would then be reacted with a strong base to yield this compound. This strategy is useful as alkenes are often readily available starting materials.

Chemoenzymatic Synthesis Approaches for Fatty Acid Analogues

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of traditional chemical reactions. mdpi.comnih.gov This approach offers high selectivity and milder, more environmentally friendly reaction conditions. mdpi.comresearchgate.net For fatty acid analogues, lipases are particularly useful enzymes. mdpi.com

Lipases excel at catalyzing esterification and transesterification reactions with high specificity. researchgate.net While enzymes are not typically used to create the alkyne bond itself de novo, they are valuable for modifying alkynoic acids. For instance, a chemically synthesized this compound could be enzymatically esterified to a glycerol (B35011) backbone to create a structured triglyceride. nih.gov This approach allows for the creation of complex, bioactive lipids under gentle conditions that preserve sensitive functional groups. researchgate.netnih.gov

Green Chemistry Principles in Alkynoic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov These principles can be applied to the synthesis of alkynoic acids to create more sustainable methods. sigmaaldrich.com

Key principles of green chemistry include:

Waste Prevention: Designing syntheses to produce as little waste as possible. epa.gov

Atom Economy: Maximizing the incorporation of all materials from the reactants into the final product. acs.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. Catalysts are used in small amounts and can carry out a reaction many times. epa.govacs.org Palladium-catalyzed reactions are a good example of this.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and replacing them with greener alternatives where possible. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. epa.gov

By applying these principles, chemists can develop more environmentally benign routes to this compound, for example, by using catalytic methods that reduce waste or by choosing less hazardous solvents.

Stereoselective Synthesis of Chiral Alkynoic Acid Analogues

The synthesis of chiral alkynoic acid analogues of this compound necessitates the use of asymmetric strategies to install one or more stereocenters with high fidelity. Key approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of enantiomerically pure starting materials from the chiral pool.

One of the most reliable and widely employed methods for introducing chirality in the synthesis of carboxylic acids is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this strategy is the use of Evans oxazolidinones. In this approach, the carboxylic acid precursor is first converted into an N-acyloxazolidinone. The chiral environment provided by the oxazolidinone, typically derived from readily available amino alcohols like valinol or phenylalaninol, directs the enolization and subsequent alkylation of the α-carbon. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective alkylation reaction. The auxiliary can then be cleaved under mild conditions to afford the chiral carboxylic acid.

Another powerful chiral auxiliary approach is the Myers' asymmetric alkylation, which utilizes pseudoephedrine as the chiral directing group. The carboxylic acid is converted to a pseudoephedrine amide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride, forms a rigid chelated enolate. This enolate undergoes highly diastereoselective alkylation. A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often facilitates purification by recrystallization. The auxiliary can be efficiently cleaved to yield the desired chiral carboxylic acid.

The Sharpless asymmetric epoxidation offers an alternative and powerful strategy for the synthesis of chiral building blocks that can be elaborated into chiral alkynoic acids. This method allows for the enantioselective epoxidation of allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant. The resulting chiral epoxides are versatile intermediates that can undergo a variety of regioselective and stereospecific ring-opening reactions. For the synthesis of a chiral alkynoic acid analogue, an appropriate allylic alcohol can be epoxidized, and the resulting epoxide can then be opened by an acetylide nucleophile. Subsequent functional group manipulations can then lead to the desired chiral alkynoic acid.

Enzymatic resolutions provide a biocatalytic approach to obtaining enantiomerically pure alkynoic acids or their precursors. Lipases are commonly used enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of alcohols or esters, respectively. This kinetic resolution process allows for the separation of the two enantiomers. For instance, a racemic mixture of a long-chain alcohol containing the desired stereocenter could be subjected to lipase-catalyzed acylation, resulting in the acylation of one enantiomer while leaving the other unreacted. The two can then be separated, and the desired enantiomer can be further elaborated to the target alkynoic acid.

The synthesis of naturally occurring long-chain hydroxy fatty acids, such as coriolic acid ((9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid), provides a practical example of the application of these stereoselective strategies to molecules of similar complexity. The stereocenter in coriolic acid has been successfully introduced using methods based on chiral pool starting materials, asymmetric epoxidation, and enzymatic resolutions. These established routes for related natural products serve as valuable templates for the design of synthetic pathways toward novel chiral analogues of this compound.

Below is a data table summarizing the key features of these stereoselective methodologies.

Methodology Chiral Source Key Transformation Typical Stereoselectivity Advantages Limitations
Evans Oxazolidinone Auxiliary Chiral amino alcohols (e.g., valinol, phenylalaninol)Diastereoselective enolate alkylationHigh (often >95% de)Reliable, well-established, predictable stereochemistryRequires stoichiometric amounts of the auxiliary, additional steps for attachment and removal
Myers' Pseudoephedrine Amide Auxiliary PseudoephedrineDiastereoselective enolate alkylationHigh (often >95% de)High crystallinity of intermediates, efficient cleavagePseudoephedrine is a controlled substance in some regions
Sharpless Asymmetric Epoxidation Chiral tartrate ligands (DET, DIPT)Enantioselective epoxidation of allylic alcoholsHigh (often >90% ee)Catalytic in the chiral ligand, predictable stereochemistryRequires an allylic alcohol substrate
Enzymatic Resolution Enzymes (e.g., lipases)Kinetic resolution of racemic alcohols or estersVariable, can be very high (>99% ee)Mild reaction conditions, high enantioselectivityMaximum theoretical yield is 50% for the desired enantiomer

Biochemical and Cellular Interactions of Heptadec 2 Ynoic Acid

Metabolic Incorporation into Cellular Lipid Pools

Specific research detailing the metabolic incorporation of Heptadec-2-ynoic acid into cellular lipid pools such as phospholipids (B1166683), triglycerides, and cholesterol esters could not be identified.

In general, exogenous fatty acids are taken up by cells through various transport mechanisms. Once inside the cell, they are activated to their acyl-CoA form, becoming substrates for various metabolic pathways. These activated fatty acids can be incorporated into structural lipids like phospholipids, which form the backbone of cellular membranes, or into storage lipids like triacylglycerols within lipid droplets. The specific distribution between these pools depends on the cell type, its metabolic state, and the structure of the fatty acid itself. An acetylenic fatty acid like this compound would likely be incorporated into these lipid pools, potentially altering their composition and function.

Modulation of Cellular Membrane Dynamics

Impact on Membrane Fluidity and Order Parameters

There is no specific data available from studies on the impact of this compound on membrane fluidity and order parameters.

Generally, the incorporation of fatty acids into membrane phospholipids affects the physical properties of the bilayer. The introduction of a triple bond in the acyl chain of this compound would introduce a rigid, linear segment. This rigidity would be expected to decrease the conformational freedom of the acyl chain compared to a saturated or unsaturated counterpart. Consequently, its incorporation could potentially increase the order and decrease the fluidity of the membrane, particularly in the region of the lipid bilayer where the triple bond is located. The extent of this effect would depend on its concentration within the membrane and its interaction with other lipid species like cholesterol.

Protein-Membrane Interactions Mediated by this compound

No research findings were identified that specifically describe protein-membrane interactions mediated by this compound.

The fatty acid composition of the cell membrane is a critical determinant of the function of integral and peripheral membrane proteins. Changes in membrane fluidity, thickness, and lipid packing induced by the incorporation of specific fatty acids can allosterically modulate the conformation and activity of channels, receptors, and enzymes. The rigid structure of an acetylenic fatty acid, if incorporated into membrane lipids, could create unique local lipid environments that might preferentially or adversely affect the association and function of certain membrane proteins.

Interaction with Lipid-Binding Proteins and Receptors

Specific studies on the interaction of this compound with lipid-binding proteins and receptors have not been found.

Intracellular lipid-binding proteins, such as Fatty Acid-Binding Proteins (FABPs), are responsible for the transport and trafficking of fatty acids within the cytoplasm. These proteins have a binding pocket that accommodates the acyl chain. The unique structure of this compound, with its triple bond, might influence its affinity for the binding pockets of different FABP isoforms. Furthermore, some fatty acids can act as signaling molecules by directly binding to and activating nuclear receptors (e.g., PPARs) or cell surface receptors (e.g., FFARs). Whether this compound can act as a ligand for these receptors is currently unknown.

Role in Endogenous Metabolic Pathways (e.g., Fatty Acid Elongation, Desaturation)

There is no available information on the role of this compound in endogenous metabolic pathways such as fatty acid elongation or desaturation.

Exogenous fatty acids can often be modified by cellular enzymes. Fatty acid elongases can extend the carbon chain, and desaturases can introduce double bonds. The presence of a triple bond in this compound might make it a poor substrate or even an inhibitor of these enzymes, which typically act on saturated and unsaturated fatty acids. Its metabolism via beta-oxidation for energy production could also be affected by the acetylenic group, potentially requiring specialized enzymatic machinery.

Data Tables

As no experimental data for this compound is available, the following table presents a hypothetical example of how the incorporation of a generic long-chain fatty acid into the phospholipid fraction of a cell culture might be represented.

Table 1: Illustrative Example of Fatty Acid Incorporation into Cellular Phospholipids

This table is for illustrative purposes only and does not represent actual data for this compound.

Lipid ClassControl (% of Total Fatty Acids)Treated with Generic LCFA (% of Total Fatty Acids)
Phosphatidylcholine (PC)4542
Phosphatidylethanolamine (PE)2528
Phosphatidylinositol (PI)1515
Phosphatidylserine (PS)1010
Other55

Mechanistic Elucidation of Biological Activities

Antimicrobial Activity Mechanisms

Detailed research on the specific mechanisms by which Heptadec-2-ynoic acid may exert antimicrobial effects is not available in the current body of scientific literature. Therefore, a conclusive description of its actions on microbial cells cannot be provided.

There is no available scientific evidence to suggest that this compound disrupts the cellular membrane integrity of microorganisms.

Information regarding the effect of this compound on microbial cellular energy production, including its potential interference with the electron transport chain or oxidative phosphorylation, has not been documented in published research.

There is no specific information available on the inhibitory effects of this compound on microbial enzymes such as glucosyltransferase or enoyl-acyl carrier protein reductase.

The potential for this compound to modulate microbial gene expression, including its impact on DNA/RNA replication, quorum sensing, efflux pumps, or horizontal gene transfer, has not been investigated in the available scientific literature.

Immunomodulatory Properties and Pathways

Specific studies detailing the immunomodulatory properties of this compound and its interaction with immune pathways are not present in the current scientific literature.

There is no available research data to describe the influence of this compound on the synthesis of pro-inflammatory and anti-inflammatory mediators.

Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors)

Scientific literature available does not currently provide specific details on the direct modulation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), by this compound.

Impact on Immune Cell Functions (e.g., Neutrophil, Dendritic Cell, Monocyte, Lymphocyte Activities, Phagocytosis)

Detailed studies concerning the specific impact of this compound on the functions of immune cells, including neutrophils, dendritic cells, monocytes, lymphocytes, and the process of phagocytosis, are not extensively covered in the currently available scientific literature.

Regulation of Key Signaling Pathways (e.g., NF-κB, AMPK, PKA, AKT/FOXO1)

While direct evidence linking this compound to the regulation of key signaling pathways such as NF-κB, AMPK, PKA, and AKT/FOXO1 is not yet available, a study on the closely related saturated fatty acid, heptadecanoic acid, has indicated its potential to mediate anti-inflammatory effects through the NF-κB pathway. This suggests a possible area for future investigation into the signaling mechanisms of this compound.

Other Investigated Biological Activities of Alkynoic Acids

Research into the broader class of alkynoic acids has shed light on their potential as bioactive molecules, particularly in the context of their anti-inflammatory and antifungal properties.

Anti-Inflammatory Mechanisms

The anti-inflammatory mechanisms of alkynoic acids are an area of active research. While the precise pathways for many of these compounds are still being elucidated, the known involvement of fatty acids in inflammatory processes suggests that alkynoic acids may exert their effects through various mechanisms. These could include the modulation of inflammatory mediator production and the regulation of immune cell responses.

Antifungal Mechanisms

Several studies have highlighted the antifungal potential of alkynoic acids. The proposed mechanisms of action often involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymatic processes within the fungal cell. The specific antifungal mechanisms can vary depending on the chemical structure of the alkynoic acid and the target fungal species.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Alkynyl Moiety Position and Stereochemistry

The biological function of fatty acids is significantly influenced by the geometry of their aliphatic chains wikipedia.org. The presence and position of an alkynyl (triple bond) moiety, as seen in Heptadec-2-ynoic acid, introduces rigidity and a specific linear geometry to that section of the carbon chain. Unlike the "kinked" structure introduced by a cis-double bond in unsaturated fatty acids, the triple bond in the C-2 position creates a linear segment at the beginning of the acyl chain wikipedia.org.

This specific positioning at C-2, adjacent to the carboxylic acid group, is of particular electronic significance. The α,β-unsaturation makes the molecule a potential Michael acceptor, which can influence its reactivity and interaction with biological nucleophiles, such as cysteine residues in enzyme active sites. The stereochemistry is fixed due to the linear nature of the sp-hybridized carbons of the triple bond, so stereoisomers (like E/Z) are not a factor at this position. The precise location of this rigid, electron-withdrawing feature is a critical determinant for molecular recognition and binding affinity at a target receptor or enzyme.

Impact of Carbon Chain Length and Degree of Unsaturation on Activity

The biological activity of fatty acid derivatives is often highly dependent on the length of the carbon chain and the number of unsaturated bonds nih.gov.

Carbon Chain Length: For many homologous series of aliphatic compounds, biological activity increases with chain length up to an optimal point, after which it decreases edx.org. This phenomenon is often attributed to a balance between increasing lipophilicity, which aids in membrane transport and hydrophobic interactions, and steric hindrance, where an overly long chain no longer fits within a specific binding pocket edx.orgresearchgate.net.

2-Alkynoic Acid Chain LengthObserved Antimycobacterial Activity TrendReference
Short to Medium (up to C18)Activity generally increases with chain length nih.gov
Long (C19 to C25)Activity rapidly decreases with increased chain length nih.gov

Degree of Unsaturation: The degree of unsaturation also plays a crucial role. Additional unsaturated bonds can alter the molecule's shape, flexibility, and electronic properties wikipedia.org. For long-chain alkynoic acids (greater than 19 carbons) that show diminished activity, the introduction of further unsaturation into the carbon chain has been shown to enhance their antimycobacterial effects nih.gov. This indicates that modifying the chain's rigidity and electronic profile can compensate for the negative effects of excessive length, potentially by improving solubility or altering the binding conformation nih.gov. Unsaturated fatty acids can also help maintain membrane fluidity, a factor that can influence biological interactions nih.gov.

QSAR Modeling Approaches for Biological Activity Prediction

QSAR modeling provides mathematical frameworks to predict the biological activity of compounds like this compound based on their structural properties, known as molecular descriptors nih.govdrugdesign.org.

The foundation of a robust QSAR model is the selection of relevant molecular descriptors that encode the physicochemical properties influencing biological activity drugdesign.orgscilit.com. For a molecule like this compound, key descriptors include:

Lipophilicity: Often represented as LogP (the logarithm of the octanol-water partition coefficient), this descriptor is crucial for membrane permeability and hydrophobic interactions within a binding site nih.govijcce.ac.ir.

Solvent Accessible Surface Area (SASA): This descriptor calculates the surface area of the molecule accessible to a solvent, providing insight into its size and potential for interaction.

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) could be particularly relevant due to the electrophilic nature of the α,β-alkynyl acid moiety researchgate.net.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

The selection of a minimal set of non-correlated, relevant descriptors is critical to avoid overfitting and create a predictive model drugdesign.org.

Multiple Linear Regression (MLR) is a common regression-based method used in QSAR to model the linear relationship between two or more molecular descriptors (independent variables) and the biological activity (dependent variable) youtube.comscientific.net. The goal is to generate an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic properties ijpsonline.commdpi.com. The process involves:

Molecular Alignment: A series of structurally related compounds, such as different alkynoic acids, are superimposed based on a common scaffold or pharmacophore ijpsonline.com.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom mdpi.com.

PLS Analysis: Partial Least Squares (PLS) regression is then used to build a relationship between the calculated field values (thousands of descriptors) and the biological activity ijpsonline.com.

The results are often visualized as 3D contour maps, which show regions where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity, providing an intuitive guide for designing new, more potent analogues mdpi.com.

Multivariate Image Analysis applied to QSAR (MIA-QSAR) is an alternative approach that uses pixels from 2D images of molecules as the descriptors semanticscholar.orgresearchgate.net. This method avoids the subjective and computationally intensive 3D alignment step required by CoMFA semanticscholar.org. The pixels, transformed into binary variables, encode the 2D structural features of the compounds bme.huphyschemres.org.

A key advantage of MIA-QSAR is the ability to interpret descriptor contributions graphically. By analyzing the regression coefficients from a PLS model, one can generate plots that highlight the molecular regions (pixels) that have a positive or negative influence on the biological activity rsc.org. This provides chemically intuitive information about the structural motifs that are important for the activity of a congeneric series of compounds, such as different fatty acid derivatives rsc.org.

No Specific Research Found for this compound

Despite a comprehensive search of available scientific literature, no specific structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), or computational chemistry studies focusing on this compound have been identified.

Therefore, it is not possible to provide an article on the "" or "Computational Chemistry for SAR Insights (e.g., Docking Studies)" for this particular chemical compound.

The requested detailed research findings, data tables, and specific insights into its interactions at a molecular level are not available in published research. General principles of SAR, QSAR, and computational chemistry exist, but their direct application to this compound has not been documented.

Further research would be required to be initiated on this compound to generate the data necessary to fulfill the requested article structure.

Advanced Analytical and Computational Methodologies in Heptadec 2 Ynoic Acid Research

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The alkyne group in Heptadec-2-ynoic acid is a key functional group for such reactions, enabling researchers to tag and visualize molecules of interest within a complex cellular environment. website-files.comresearchgate.net

Click Chemistry for Metabolic Labeling and Imaging

Metabolic labeling with probes that closely mimic natural molecules is a powerful strategy to investigate biological processes. This compound, as an analogue of natural fatty acids, can be introduced to cells and incorporated into lipids and proteins through the cell's own metabolic pathways. The embedded alkyne group then acts as a quiet, non-disruptive tag.

This tag can be specifically and efficiently linked to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govthermofisher.comjenabioscience.com This two-step approach allows for the visualization of fatty acid metabolism and localization of acylated proteins within cells. nih.govsemanticscholar.org For instance, studies using similar alkynyl fatty acid analogues have successfully labeled proteins acylated by products of fatty acid synthase (FASN), a key enzyme in lipid synthesis. nih.govresearcher.life This methodology enables researchers to track the fate of the fatty acid, providing insights into lipid trafficking and the dynamics of protein fatty acylation. nih.govbiorxiv.org

Table 1: Alkynyl Fatty Acid Analogs in Metabolic Labeling

Compound NameAbbreviationApplicationResearch Finding
5-Hexynoic acidAlk-4Reporter for FASN-dependent protein acylationEnabled identification of over 200 FASN-dependent acylated cellular proteins. nih.govbiorxiv.org
13-Tetradecynoic acidAlk-12Mimic of myristic acid for acylation studiesUsed as an exogenous fatty acid analogue to study protein N-myristoylation. researcher.life
15-Hexadecynoic acidAlk-16Mimic of palmitic acid for acylation studiesUsed as an exogenous fatty acid analogue to study protein S-palmitoylation. nih.govresearcher.life

Activity-Based Protein Profiling (ABPP) using this compound Probes

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that utilizes specially designed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. sioc-journal.cnnih.gov These probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and identification. dartmouth.edu

This compound can serve as a scaffold for the development of ABPP probes targeting enzymes involved in fatty acid metabolism, such as hydrolases or transferases. universiteitleiden.nl By modifying the carboxylic acid headgroup into a reactive "warhead" that forms a covalent bond with a catalytically active residue in the enzyme's active site, a probe can be created. The alkyne tail of the molecule serves as the reporter handle, allowing for the subsequent attachment of a fluorescent dye or biotin via click chemistry. This approach enables the specific labeling and identification of active enzymes, providing a powerful tool for drug discovery and for understanding the regulation of lipid-modifying enzymes. nih.gov

Development of Novel Chemical Reporters for Fatty Acylation Studies

Fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. The study of this process has been challenging due to its dynamic nature. Alkynyl fatty acids like this compound are invaluable as chemical reporters to overcome these challenges. nih.govrockefeller.edu

When cells are supplemented with this compound, it is activated and transferred onto target proteins by cellular enzymes. The modified proteins, now carrying the alkyne reporter, can be detected and identified. Ligation of a biotin tag via click chemistry allows for the enrichment of these labeled proteins from cell lysates, which can then be identified using mass spectrometry. This strategy has been used with other alkynyl fatty acids to reveal a diverse range of lipid-modified proteins in mammalian cells, including many previously unknown targets. nih.govbiorxiv.org This reporter-based strategy provides a global view of the "acylated proteome" and how it changes in response to cellular signals or disease states.

Spectroscopic Characterization Methodologies

To ensure the fidelity of these chemical biology tools and to accurately trace their metabolic fate, robust analytical methods for their characterization are essential. Advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based lipidomics are the primary techniques used for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound. hyphadiscovery.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the types and numbers of protons and carbons, a suite of two-dimensional (2D) NMR techniques is required for complete structural elucidation. researchgate.netcore.ac.uk

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons through the carbon chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons separated by two or three bonds. These HMBC correlations are crucial for confirming the position of the alkyne group within the fatty acid chain. For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms. core.ac.uk

Table 2: Advanced NMR Techniques for Structural Elucidation of this compound

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMRNumber and chemical environment of protonsConfirms presence of alkyl chain, protons near the alkyne and carboxylic acid.
¹³C NMRNumber and chemical environment of carbonsIdentifies the alkyne carbons, carbonyl carbon, and carbons of the alkyl chain.
COSYIdentifies protons that are coupled (typically on adjacent carbons)Establishes the connectivity of the entire proton spin system along the fatty acid backbone.
HSQCCorrelates each proton with its directly attached carbonAssigns each carbon in the alkyl chain to its corresponding proton(s).
HMBCShows correlations between protons and carbons over 2-3 bondsConfirms the location of the alkyne group by showing correlations from neighboring protons to the alkyne carbons.
NOESY/ROESYIdentifies protons that are close in spaceProvides information on the 3D conformation of the molecule.

Mass Spectrometry-Based Lipidomics for Metabolic Tracing

Lipidomics aims to perform a large-scale analysis of all lipids within a biological system. nih.gov Mass spectrometry (MS) is the central analytical platform for lipidomics due to its high sensitivity, speed, and resolution. escholarship.orgmdpi.com When this compound is used as a metabolic probe, MS-based lipidomics is employed to trace its incorporation and conversion into other lipid species.

In a typical metabolic tracing experiment, cells or organisms are incubated with an isotopically labeled version of this compound (e.g., containing ¹³C or ²H). Lipids are then extracted and analyzed, often using liquid chromatography coupled to mass spectrometry (LC-MS). mdpi.com The mass spectrometer can distinguish between the labeled lipids derived from the probe and their unlabeled, endogenous counterparts. By identifying and quantifying the labeled lipid species, researchers can map the metabolic pathways the fatty acid enters, including elongation, desaturation, and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols. nih.gov This provides a dynamic picture of lipid metabolism and remodeling.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. In the field of fatty acid research, DFT is frequently employed to predict spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic behavior.

A literature search did not yield any studies that specifically applied DFT methods to predict the spectroscopic properties of this compound. Such a study would theoretically involve:

Geometry Optimization: Calculating the lowest energy conformation of the this compound molecule.

Frequency Calculations: Simulating the vibrational modes to predict IR and Raman spectra. Key vibrational frequencies, such as those for the C≡C triple bond, the carboxylic acid C=O stretch, and various C-H stretches and bends, would be determined.

NMR Chemical Shift Prediction: Calculating the magnetic shielding of atomic nuclei to predict 1H and 13C NMR chemical shifts.

While data for this compound is unavailable, studies on other fatty acids demonstrate the utility of this approach. For analogous molecules, DFT calculations have successfully assigned vibrational modes and correlated computed spectra with experimental results, providing detailed insights into their molecular structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the dynamic behavior of complex systems, such as the interaction of fatty acids with biological membranes, over time.

Simulation of this compound Integration into Lipid Bilayers

No specific MD simulation studies detailing the integration of this compound into lipid bilayers have been found in the reviewed literature. Research in this area would be crucial for understanding how this specific acetylenic fatty acid incorporates into, and potentially alters, cell membranes.

A hypothetical MD simulation for this compound would typically involve:

Constructing a model lipid bilayer (e.g., using a common phospholipid like POPC).

Introducing one or more this compound molecules into the system.

Simulating the system's evolution over nanoseconds to microseconds to observe the spontaneous integration and equilibrium position of the fatty acid within the bilayer.

Analyzing properties such as the depth of penetration, orientation of the acyl chain and carboxylic headgroup, and the effect on bilayer properties like thickness and lipid packing.

Modeling Interactions with Membrane Proteins and Transporters

There is currently no available research that models the specific interactions between this compound and membrane proteins or transporters using MD simulations. Such studies are vital for understanding how the fatty acid might be transported across membranes or how it could modulate the function of membrane-embedded proteins.

Simulations of this nature would provide atomic-level detail on:

Potential binding sites for this compound on the surface or within the transmembrane domains of proteins.

The specific amino acid residues involved in the interaction.

The free energy of binding, indicating the stability of the interaction.

Conformational changes in the protein induced by the binding of the fatty acid.

Analysis of Conformational Dynamics and Phase Behavior of this compound in Membranes

The conformational dynamics and influence on membrane phase behavior have not been specifically investigated for this compound through MD simulations. The presence of the rigid triple bond in its acyl chain would be expected to significantly influence its conformational freedom compared to saturated or unsaturated fatty acids and could impart unique effects on the collective behavior of membrane lipids.

Future MD studies could explore:

Conformational States: Analyzing the accessible dihedral angles along the acyl chain to understand its flexibility within the membrane.

Impact on Lipid Ordering: Calculating order parameters of neighboring lipids to determine if this compound increases or decreases membrane fluidity.

Phase Transitions: Simulating the behavior of membranes with high concentrations of this compound at different temperatures to predict its effect on the membrane's gel-to-liquid crystalline phase transition.

Applications in Chemical Biology and Systems Research

Development of Heptadec-2-ynoic Acid as Chemical Probes for Lipid Metabolism Research

While direct studies detailing the development of this compound as a chemical probe are not extensively documented, the principles of using alkynoic acids as probes for lipid metabolism are well-established. Alkynoic acids, due to their structural similarity to endogenous fatty acids, can be metabolized by cells and incorporated into various lipid species. The terminal alkyne group serves as a "bioorthogonal handle," allowing for the subsequent chemical modification with a reporter molecule, such as a fluorophore or an affinity tag, via click chemistry. nih.govresearchgate.net This enables the visualization and identification of lipids that have incorporated the alkynoic acid, providing insights into lipid trafficking, localization, and interactions.

The general strategy for utilizing alkynoic acid probes involves their introduction to cells or organisms, followed by a period of metabolic incorporation. After this, the cells are lysed, and the alkyne-tagged lipids are reacted with an azide-bearing reporter molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "click" reaction is highly specific and efficient, allowing for the sensitive detection of the modified lipids.

Table 1: Common Reporter Molecules Used with Alkyne-Tagged Probes

Reporter Molecule ClassSpecific ExampleApplication
FluorophoresAzide-functionalized fluoresceinFluorescence microscopy, flow cytometry
Affinity TagsAzide-functionalized biotin (B1667282)Affinity purification, pull-down assays
Mass TagsAzide-functionalized mass reportersMass spectrometry-based detection

These chemical probes have been instrumental in advancing our understanding of lipid metabolism by enabling the tracking of fatty acid flux through various metabolic pathways. nih.gov

Investigation of Fatty Acid Uptake and Processing at Single-Cell Resolution

The application of fatty acid analogs, including alkynoic acids, has been extended to the study of fatty acid uptake and processing at the single-cell level. While specific studies employing this compound for this purpose are not prominent in the literature, the methodology using similar "clickable" fatty acids provides a clear framework. These approaches allow researchers to investigate the heterogeneity of lipid metabolism within a population of cells, which is often masked in bulk measurements. nih.govnews-medical.net

One innovative technique involves the use of surface-immobilized dendrimers with dibenzocyclooctyne (DBCO) groups for the detection of azide-modified fatty acid analogs taken up by single cells. nih.gov In this method, cells are incubated with an azide-containing fatty acid probe. After uptake, the cells are lysed, and the released probes are captured by the DBCO-functionalized surface. The amount of captured probe can then be quantified, providing a measure of fatty acid uptake for individual cells. nih.gov

Another powerful technique for visualizing fatty acid uptake and distribution at the single-cell level is Raman spectroscopy coupled with alkyne-tagged fatty acids. nih.gov The alkyne bond has a unique Raman vibrational frequency that is absent in biological molecules, allowing for the specific and sensitive detection of the probe within the cell without the need for fluorescent labels. nih.gov This method has been used to monitor and compare the uptake and distribution of different alkyne-tagged fatty acids in single cells, offering insights into the differential metabolism of various lipid species. nih.gov

These single-cell approaches have been crucial in revealing the diverse metabolic states of individual cells and how fatty acid metabolism is regulated in response to various stimuli and in disease states like cancer. news-medical.netazolifesciences.com

Systems Biology Approaches to Engineer Production Pathways

Systems biology provides a powerful framework for understanding and engineering the metabolic pathways responsible for the biosynthesis of valuable compounds like alkynoic acids. By integrating computational modeling with experimental data, researchers can identify bottlenecks in production pathways and devise strategies for their optimization.

In the context of alkynoic acid biosynthesis, MCA can be used to identify the rate-limiting steps in the production pathway. By systematically modulating the expression of genes encoding the enzymes in the pathway and measuring the effect on alkynoic acid production, researchers can calculate the flux control coefficients. This information is invaluable for metabolic engineering, as it directs efforts towards the enzymes that exert the most significant control over the desired product's synthesis. nih.gov

Table 2: Key Concepts in Metabolic Control Analysis

TermDefinitionRelevance to Alkynoic Acid Biosynthesis
Flux Control Coefficient A measure of the fractional change in pathway flux in response to a fractional change in the activity of a specific enzyme.Identifies which enzymes are the most effective targets for upregulation to increase production.
Concentration Control Coefficient A measure of the fractional change in the concentration of a metabolite in response to a fractional change in the activity of a specific enzyme.Helps to understand how genetic modifications might lead to the accumulation of toxic intermediates.
Elasticity Coefficient A measure of the sensitivity of an enzyme's reaction rate to changes in the concentration of its substrates, products, or effectors.Provides insight into the local regulation of enzymes within the pathway.

By applying MCA, a more rational and efficient approach to metabolic engineering can be adopted, moving beyond the simple overexpression of all pathway enzymes to a more targeted and effective strategy. nih.gov

Fluxomics is the quantitative study of metabolic fluxes in a biological system. nih.gov It often involves the use of isotope labeling, where cells are fed a labeled substrate (e.g., ¹³C-glucose), and the distribution of the label in various metabolites is tracked over time. This data is then used in conjunction with metabolic models to calculate the rates of all intracellular fluxes. nih.gov

In the context of engineering lipid metabolism for alkynoic acid production, fluxomics can provide a detailed map of how carbon is partitioned between different metabolic pathways. This can reveal, for example, whether the precursor for fatty acid synthesis, acetyl-CoA, is being diverted to competing pathways, thereby limiting the production of the desired alkynoic acid.

Multi-omics integration combines data from different "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of the biological system. bohrium.commdpi.com For instance, by integrating transcriptomic data (measuring gene expression) with fluxomic data, researchers can identify correlations between the expression of certain genes and the metabolic fluxes through related pathways. This can help to uncover novel regulatory mechanisms and identify new targets for metabolic engineering.

Table 3: Omics Technologies and Their Application in Lipid Metabolism Engineering

Omics TechnologyData ProvidedApplication in Alkynoic Acid Production
Genomics DNA sequence informationIdentification of genes involved in fatty acid biosynthesis and regulation.
Transcriptomics Gene expression levels (mRNA)Understanding how gene expression changes in response to genetic modifications or environmental conditions.
Proteomics Protein abundance and modificationsQuantifying the levels of key enzymes in the biosynthesis pathway.
Metabolomics Metabolite concentrationsMeasuring the levels of precursors, intermediates, and the final alkynoic acid product.
Fluxomics Metabolic reaction ratesQuantifying the flow of carbon through the biosynthesis pathway and identifying bottlenecks.

By integrating these diverse datasets, a comprehensive understanding of the cellular processes governing alkynoic acid production can be achieved, leading to more effective engineering strategies.

Synthetic biology offers a powerful toolkit for the metabolic engineering of microorganisms to produce valuable chemicals, including fatty acids and their derivatives. nih.govnih.gov Cyanobacteria, as photosynthetic organisms, are particularly attractive hosts for the sustainable production of such compounds from CO₂ and sunlight. nih.govpnas.orgfrontiersin.org

A variety of synthetic biology tools have been developed and applied to engineer cyanobacteria for enhanced fatty acid production. These tools include:

Genetic Parts and Circuits: The design and construction of synthetic promoters, ribosome binding sites, and terminators allow for the fine-tuning of gene expression levels of the enzymes in the alkynoic acid biosynthesis pathway. This precise control is crucial for balancing metabolic flux and avoiding the accumulation of toxic intermediates. nih.gov

CRISPR-based Genome Editing: CRISPR/Cas systems enable rapid and efficient modification of the cyanobacterial genome. This can be used to knock out competing metabolic pathways, integrate new genes for alkynoic acid synthesis, and introduce regulatory elements to control gene expression. nih.gov

Metabolic Pathway Engineering: This involves the heterologous expression of genes from other organisms to introduce novel biosynthetic capabilities or to enhance existing pathways. For example, thioesterases from various sources can be expressed in cyanobacteria to increase the production of free fatty acids, which can then be further modified to produce alkynoic acids. pnas.org

Table 4: Examples of Synthetic Biology Tools for Engineering Cyanobacteria

ToolFunctionExample Application in Fatty Acid Production
Inducible Promoters Control gene expression in response to an external signal (e.g., a chemical inducer).Allows for temporal control of the expression of a toxic enzyme in the biosynthesis pathway.
Riboswitches RNA-based regulatory elements that control gene expression in response to a specific metabolite.Can be used to create a biosensor that upregulates the biosynthesis pathway in response to the accumulation of a precursor.
CRISPRi/a CRISPR-based tools for targeted gene repression (interference) or activation.Enables the simultaneous downregulation of competing pathways and upregulation of the desired biosynthesis pathway.

The application of these synthetic biology tools holds great promise for the development of engineered cyanobacterial strains capable of the efficient and sustainable production of this compound and other valuable alkynoic acids. nih.govnih.govfrontiersin.org

Future Research Trajectories for Heptadec 2 Ynoic Acid

Exploration of Undiscovered Biological Roles and Molecular Targets

While the fundamental roles of fatty acids in energy storage and as structural components of membranes are well-established, the specific biological functions of Heptadec-2-ynoic acid remain largely unexplored. Future research must prioritize the identification of its precise roles in cellular processes and its molecular targets. Long-chain fatty acids are known to be covalently attached to proteins, a process called fatty acylation, which can regulate protein localization and function. nih.gov A key avenue of investigation will be to identify the specific proteins that are modified by this compound within the cell.

Furthermore, fatty acids and their metabolites can act as signaling molecules. Deviations in fatty acid metabolism have been linked to various pathological states, including cancer and autoimmune disorders. miragenews.com Research should be directed toward understanding if this compound or its derivatives participate in signaling pathways that govern health and disease. Unraveling these functions could reveal novel therapeutic targets for a range of conditions.

Research QuestionPotential ApproachDesired Outcome
What proteins are acylated by this compound?Proteomic analysis using this compound as a chemical reporter.Identification of novel protein targets and pathways regulated by this fatty acid.
Does this compound have a signaling role?Lipidomic and metabolomic profiling of cells treated with the compound.Elucidation of its role in cellular signaling cascades.
What are the downstream effects of its metabolism?Tracing the metabolic fate of isotopically labeled this compound.Understanding its contribution to metabolic networks in health and disease.

Advanced Synthetic Methodologies for Isotope Labeling and Complex Analogues

To fully investigate the biological fate and function of this compound, advanced synthetic methodologies are required. Isotope labeling is a critical tool for tracing the journey of molecules within complex biological systems and is crucial for drug discovery. The development of efficient, late-stage methods for incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H) into the this compound backbone is a high priority. Such labeled compounds would enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME) properties.

In addition to isotope labeling, the synthesis of a diverse library of complex analogues is essential for probing structure-activity relationships (SAR). By systematically modifying the structure of this compound—for instance, by altering the chain length, changing the position of the alkyne, or introducing other functional groups—researchers can dissect which chemical features are critical for its biological activity. This knowledge is fundamental for the optimization of lead compounds in drug development. researchgate.net

Synthetic GoalMethodologyApplication
Isotope LabelingLate-stage incorporation of ¹³C, ¹⁴C, or ³H.Metabolic fate mapping and pharmacokinetic studies.
Analogue SynthesisCombinatorial chemistry to create derivatives with varied chain lengths and functional groups.Structure-activity relationship (SAR) studies and lead optimization.
Functional ProbesAttachment of fluorescent dyes or other reporter tags.Real-time visualization of the molecule's subcellular localization.

Integration of Multi-Omics Data with Advanced Computational Models

The complexity of biological systems requires a holistic approach to understand the impact of a single molecule like this compound. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-wide view of cellular responses. nih.govnortheastern.edursc.orgnih.govresearchgate.net Future studies should involve treating biological systems (e.g., cell cultures or model organisms) with this compound and subsequently analyzing the changes across these different molecular layers.

This wealth of multi-omics data can then be used to construct advanced computational and predictive models. northeastern.edu Such models can help to bridge the gap from genotype to phenotype, offering insights into the compound's mechanism of action and its influence on complex biological networks. nih.gov By identifying correlated changes across different omics levels, researchers can generate new hypotheses about the function of this compound and prioritize targets for further experimental validation, ultimately accelerating the discovery process. northeastern.eduresearchgate.net

Omics LayerData GeneratedPotential Insights for this compound
Genomics DNA sequence variations.Identification of genetic factors that influence response to the compound.
Transcriptomics Changes in gene expression (mRNA levels).Understanding which genes and pathways are transcriptionally regulated.
Proteomics Changes in protein abundance and post-translational modifications.Direct identification of protein interaction partners and acylation targets.
Metabolomics Changes in the levels of small molecule metabolites.Elucidation of the compound's metabolic fate and its impact on cellular metabolism.

Development of Novel Bioorthogonal Tools for Live-Cell Studies

The alkyne group within this compound makes it a prime candidate for bioorthogonal chemistry. nih.govnih.gov This set of chemical reactions can occur within living systems without interfering with native biochemical processes. The alkyne can be specifically "clicked" to a probe molecule containing a complementary azide (B81097) group, allowing for the visualization and isolation of molecules that have incorporated the fatty acid. nih.gov

Future research should focus on leveraging this property to develop novel tools for studying this compound in real-time within live cells. This includes the design of new, brighter, and more photostable fluorescent dyes for live-cell imaging, enabling long-term tracking of the fatty acid's movement and localization. rockefeller.edu Advanced imaging techniques, such as multiphoton microscopy, can be employed to visualize these processes deep within tissues. These tools will provide unprecedented spatial and temporal resolution, revealing the dynamic behavior of this compound and its interacting partners in their native cellular environment.

Bioorthogonal ApplicationTechniqueResearch Goal
Visualization Click chemistry with fluorescent azide probes followed by confocal or multiphoton microscopy.Real-time imaging of the subcellular localization and trafficking of this compound.
Identification Click chemistry with biotin-azide tags followed by affinity purification and mass spectrometry.Isolation and identification of proteins that are acylated by or bind to this compound. nih.gov
Functional Analysis Development of caged or photo-activatable analogues.Precise control over the release and activity of the fatty acid in specific cellular compartments.

Rational Design of this compound-Based Bioactive Agents

Ultimately, the knowledge gained from exploring the biological roles, targets, and metabolic fate of this compound can be harnessed for therapeutic purposes. The principles of rational drug design can be applied to develop novel bioactive agents based on its chemical scaffold. nih.govnih.gov This process involves using computational tools, such as molecular docking and molecular dynamics simulations, to predict how modifications to the molecule will affect its binding to a specific biological target. researchgate.netnih.gov

By understanding the structure-activity relationship, chemists can design and synthesize new analogues with improved properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. researchgate.net For example, if this compound is found to inhibit a key enzyme involved in a disease, analogues can be designed to fit more perfectly into the enzyme's active site, leading to a more effective drug candidate. This rational, iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and holds great promise for translating fundamental research on this compound into tangible clinical benefits. nih.gov

Q & A

Q. What experimental strategies are effective for probing this compound’s role in modulating lipid membrane dynamics?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound incorporation. Use fluorescence anisotropy with DPH probes to assess membrane rigidity. For in-cell studies, utilize confocal microscopy with fluorescently tagged lipid analogs in model organisms (e.g., E. coli or yeast). Validate findings with molecular dynamics simulations to map alkyne-carboxylic acid interactions with phospholipid headgroups .

Q. How should researchers address the lack of toxicological data for this compound in bioassay models?

  • Methodological Answer : Perform acute toxicity assays in Drosophila melanogaster or zebrafish embryos, using dose-response curves (1–100 µM) to determine LC₅₀. Pair with metabolomic profiling (LC-MS/MS) to identify metabolic disruption (e.g., β-oxidation inhibition). For mechanistic insights, conduct RNA-seq on exposed models to map gene expression changes in fatty acid metabolism pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell viability assays?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response model) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ principal component analysis (PCA) to distinguish compound-specific effects from background noise. Validate robustness via bootstrapping or permutation tests .

Q. How can conflicting results in this compound’s antimicrobial activity be contextualized?

  • Methodological Answer : Replicate studies using standardized CLSI broth microdilution protocols across multiple microbial strains (Gram-positive vs. Gram-negative). Control for compound solubility by pre-dissolving in DMSO (<1% v/v). Cross-reference with transcriptomic data to identify efflux pump activation or membrane permeability changes as resistance mechanisms .

Research Design and Validation

Q. What criteria should guide the selection of negative controls in studies investigating this compound’s enzyme inhibition potential?

  • Methodological Answer : Use structurally analogous compounds lacking the alkyne moiety (e.g., heptadecanoic acid) to isolate electronic effects. Include solvent-only controls and known inhibitors (e.g., orlistat for lipases) as benchmarks. Validate specificity via competitive binding assays with increasing substrate concentrations .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas flow) in granular detail. Use high-purity reagents (≥99%) and characterize intermediates at each step via NMR/HRMS. Share raw spectral data and synthetic protocols in supplementary materials to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.